[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride
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Overview
Description
[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride is a chemical compound with the molecular formula C8H5Cl2F3O2S and a molecular weight of 293.09 g/mol . It is commonly used in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride typically involves the reaction of [3-Chloro-4-(trifluoromethyl)phenyl]methanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
[3-Chloro-4-(trifluoromethyl)phenyl]methanol+Chlorosulfonic acid→[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The use of advanced equipment and techniques ensures efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile or the specific conditions used. For example, reaction with an amine would yield a sulfonamide product .
Scientific Research Applications
Chemistry
In chemistry, [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride is used as a reagent for introducing the sulfonyl chloride functional group into organic molecules. This functional group is valuable for further chemical transformations and the synthesis of complex molecules .
Biology and Medicine
In biological and medical research, the compound is used to synthesize sulfonamide-based drugs. Sulfonamides are known for their antibacterial properties and are used in the treatment of various infections .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials with specific properties. Its ability to introduce the trifluoromethyl group makes it valuable for designing compounds with enhanced stability and bioactivity .
Mechanism of Action
The mechanism of action of [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate, or other derivatives depending on the nucleophile used . The molecular targets and pathways involved are specific to the application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- [4-Chloro-3-(trifluoromethyl)phenyl]methanesulfonyl chloride
- [3-Bromo-4-(trifluoromethyl)phenyl]methanesulfonyl chloride
- [3-Chloro-4-(difluoromethyl)phenyl]methanesulfonyl chloride
Uniqueness
[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride is unique due to the presence of both the chloro and trifluoromethyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
[3-chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O2S/c9-7-3-5(4-16(10,14)15)1-2-6(7)8(11,12)13/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSLSTJPIYRZAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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